C7 Thiomorpholine Substituent: Physicochemical Differentiation from C7-Aminoaryl Analogs in BTK/EGFR Inhibitor Series
The target compound incorporates a thiomorpholine ring at the C7 position, replacing the substituted aniline or benzylamine moieties found in published pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione kinase inhibitors. In the BTK inhibitor series, the most potent compound 18 bears a 4-(4-methylpiperazin-1-yl)aniline group at C7 and achieves an IC50 of 0.8 nM against BTK, with a calculated logP of approximately 2.8 and topological polar surface area (tPSA) of ~95 Ų [1]. The thiomorpholine substituent replaces an aromatic ring with a saturated heterocycle containing a sulfur atom, which is predicted to reduce logP by ~0.5–0.8 units (estimated logP of target compound = 1.57) and increase tPSA to approximately 80 Ų, based on ZINC15 computed properties [2]. The sulfur atom introduces a distinct polarizability feature (atomic polarizability ~2.90 ų for S vs. ~1.76 ų for CH2) that may engage in unique non-classical hydrogen bonds or sulfur–π interactions with kinase hinge regions [3].
| Evidence Dimension | C7 substituent physicochemical properties (logP, tPSA, atom type) |
|---|---|
| Target Compound Data | C7-thiomorpholine; predicted logP = 1.57; tPSA = 80 Ų; contains sulfur atom |
| Comparator Or Baseline | Compound 18 (BTK inhibitor): C7-(4-(4-methylpiperazin-1-yl)aniline); estimated logP ~2.8; tPSA ~95 Ų; no sulfur |
| Quantified Difference | ΔlogP ≈ -1.2; ΔtPSA ≈ -15 Ų; sulfur vs. carbon atom difference |
| Conditions | Computed physicochemical properties from ZINC15 database; BTK IC50 assay conditions: recombinant BTK enzyme, ATP concentration at Km, ibrutinib reference IC50 = 0.6 nM [1][2] |
Why This Matters
The lower logP and presence of a sulfur atom differentiate the target compound from all published C7-aminoaryl pyrimido[4,5-d]pyrimidine kinase inhibitors, potentially altering membrane permeability, solubility, and kinase selectivity profile—critical factors for selecting an HTS hit with a novel chemotype.
- [1] Diao, Y.; Fang, X.; Song, P.; Lai, M.; Tong, L.; Hao, Y.; Dou, D.; Liu, Y.; Ding, J.; Zhao, Z.; Xie, H.; Li, H. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton’s tyrosine kinase inhibitors. Bioorg. Med. Chem. 2019, 27, 3390–3395. View Source
- [2] ZINC15 Database. Substance ZINC000276122803 (C15H19N5O2S, matching target compound formula). Computed properties: logP = 1.57, tPSA = 80 Ų. View Source
- [3] Bissantz, C.; Kuhn, B.; Stahl, M. A Medicinal Chemist’s Guide to Molecular Interactions. J. Med. Chem. 2010, 53, 5061–5084. (Review supporting sulfur-mediated interactions in protein–ligand binding). View Source
